![molecular formula C19H21NO3 B352964 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one CAS No. 609335-25-3](/img/structure/B352964.png)
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one, also known as BPEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPEB is a benzoxazole derivative that has been synthesized using various methods.
Mechanism of Action
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one acts as a fluorescent probe by binding to specific biomolecules and emitting light in response to changes in the local environment. The mechanism of action involves the formation of an excited state complex between 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one and the biomolecule of interest, followed by the emission of light as the complex returns to its ground state. The fluorescence intensity and wavelength of 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used to monitor changes in the local environment, such as changes in pH, temperature, and ion concentration.
Biochemical and Physiological Effects
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been shown to have minimal toxicity and does not interfere with cellular processes. Its fluorescent properties make it an ideal tool for studying cellular processes in real-time, without disrupting normal cellular function. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways in a variety of biological systems.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in lab experiments include its unique fluorescent properties, high sensitivity, and specificity for biomolecules of interest. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is also easy to use and can be incorporated into a variety of experimental setups. However, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, including its sensitivity to environmental factors such as pH, temperature, and ion concentration. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one may not be suitable for studying certain biological systems, such as those with low biomolecule concentrations or high autofluorescence.
Future Directions
There are several future directions for 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one research, including the development of new synthesis methods to improve yield and purity. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can also be modified to improve its properties, such as increasing its sensitivity or specificity for certain biomolecules. Additionally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in the development of new biosensors for detecting a wide range of biomolecules. Finally, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one can be used in conjunction with other fluorescent probes to study complex biological systems in real-time.
Conclusion
In conclusion, 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a unique chemical compound that has gained significant attention in scientific research due to its fluorescent properties. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been synthesized using various methods and has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its mechanism of action involves the formation of an excited state complex with biomolecules of interest, followed by the emission of light. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying cellular processes in real-time. While 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has some limitations, there are several future directions for research that could lead to new applications and improvements in its properties.
Synthesis Methods
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been synthesized using various methods, including the reaction of 4-tert-butylphenol with ethylene oxide followed by cyclization with o-aminophenol. Another method involves the reaction of 4-tert-butylphenol with chloroacetic acid, which is then converted to 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one through a series of reactions. These methods have been successful in producing 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one in high yields and purity.
Scientific Research Applications
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has been extensively studied for its potential as a fluorescent probe for imaging biological systems. Its unique fluorescent properties make it an ideal tool for studying protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one has also been used in the development of biosensors for detecting various biomolecules, including DNA, RNA, and proteins.
properties
IUPAC Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)14-8-10-15(11-9-14)22-13-12-20-16-6-4-5-7-17(16)23-18(20)21/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWHABGQDOZDSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

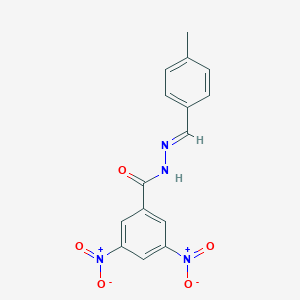
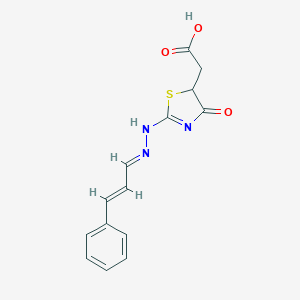

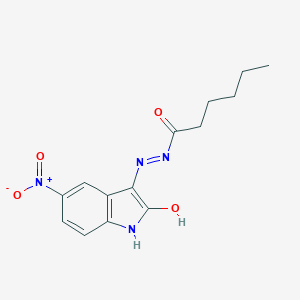

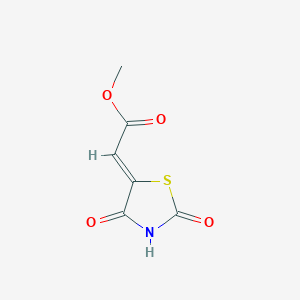


![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)
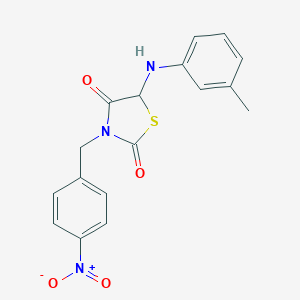
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)